molecular formula C12H25BN2O4 B12390572 (1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid

(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B12390572
M. Wt: 272.15 g/mol
InChI Key: NZNAXQBYXLSQHO-JBLDHEPKSA-N
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Description

(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a boronoethyl group, and a dimethylamino methyl group attached to a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexane ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the amino group: The amino group is introduced via a nucleophilic substitution reaction.

    Attachment of the boronoethyl group: The boronoethyl group is attached using a boronation reaction.

    Addition of the dimethylamino methyl group: The dimethylamino methyl group is added through a Mannich reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include boronic acids, amines, and formaldehyde .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound binds to target proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H25BN2O4

Molecular Weight

272.15 g/mol

IUPAC Name

(1R,2S,5R)-1-amino-5-(2-boronoethyl)-2-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H25BN2O4/c1-15(2)8-10-4-3-9(5-6-13(18)19)7-12(10,14)11(16)17/h9-10,18-19H,3-8,14H2,1-2H3,(H,16,17)/t9-,10-,12+/m0/s1

InChI Key

NZNAXQBYXLSQHO-JBLDHEPKSA-N

Isomeric SMILES

B(CC[C@@H]1CC[C@H]([C@](C1)(C(=O)O)N)CN(C)C)(O)O

Canonical SMILES

B(CCC1CCC(C(C1)(C(=O)O)N)CN(C)C)(O)O

Origin of Product

United States

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